molecular formula C14H26N2O2 B2817924 Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2470435-76-6

Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2817924
CAS No.: 2470435-76-6
M. Wt: 254.374
InChI Key: UTHKJYDOEZNMNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate”, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which could potentially be used in the synthesis of this compound .

Scientific Research Applications

Synthesis and Molecular Structure

Several studies have focused on the synthesis of constrained peptidomimetic compounds and azabicyclononanes, which serve as rigid dipeptide mimetics. These compounds are useful for structure-activity studies in peptide-based drug discovery. For instance, Mandal et al. (2005) reported an efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, starting from methyl N-Boc-pyroglutamate through a series of reactions including Michael addition and hydrogenloysis, ultimately providing building blocks suitable for solid-phase synthesis (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Molecular Conformation and Geometry

The molecular structures, conformations, and packing modes of various 3-azabicyclononanes have been studied, revealing the chair-chair conformation of the bicyclic ring system and the equatorial orientation of phenyl rings with respect to the piperidine ring in these molecules. Kumaran et al. (1999) provided detailed insights into the structure and conformation of compounds like 7-tert-butyl-N-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane, highlighting weak intermolecular interactions involved in the packing of these molecules (Kumaran, Ponnuswamy, Shanmugam, Jeyaraman, Shivakumar, & Fun, 1999).

Application in Drug Synthesis

One of the primary applications of these compounds is in the synthesis of drug molecules, particularly as intermediates in the creation of novel pharmaceutical compounds. For example, Brock et al. (2012) described the synthesis of (+)-pseudococaine hydrochloride, utilizing ring-closing iodoamination of a related compound to provide the 8-azabicyclo[3.2.1]octane scaffold, a key step towards accessing this pharmacologically relevant molecule (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Properties

IUPAC Name

tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-11-6-5-7-14(8-11,10-16)15-4/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHKJYDOEZNMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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